molecular formula C15H14F15NO4S B13414945 2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester CAS No. 68227-97-4

2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester

Cat. No.: B13414945
CAS No.: 68227-97-4
M. Wt: 589.3 g/mol
InChI Key: XOBAFFLCNWEIRZ-UHFFFAOYSA-N
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Description

This compound is a fluorinated acrylate ester characterized by a pentadecafluoroheptyl (C7F15) sulfonamide group attached to a butyl ester backbone. Its structure includes:

  • A 2-propenoic acid (acrylic acid) core, enabling polymerization.
  • A methyl group on the sulfonamide nitrogen.
  • A perfluorinated heptyl chain (C7F15) conferring exceptional hydrophobicity, chemical resistance, and surface activity.

Such fluorinated acrylates are widely used in coatings, adhesives, and surfactants due to their low surface energy and environmental persistence. However, the compound’s exact properties depend on the interplay between its fluorinated chain length, ester group flexibility, and sulfonamide substituents.

Properties

CAS No.

68227-97-4

Molecular Formula

C15H14F15NO4S

Molecular Weight

589.3 g/mol

IUPAC Name

4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]butyl prop-2-enoate

InChI

InChI=1S/C15H14F15NO4S/c1-3-8(32)35-7-5-4-6-31(2)36(33,34)15(29,30)13(24,25)11(20,21)9(16,17)10(18,19)12(22,23)14(26,27)28/h3H,1,4-7H2,2H3

InChI Key

XOBAFFLCNWEIRZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester typically involves the esterification of 2-propenoic acid with a butyl alcohol derivative that contains the sulfonyl amino group. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The presence of the pentadecafluoroheptyl chain requires careful handling due to its potential reactivity and the need for specific solvents and catalysts to ensure a high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using specialized reactors that can handle the unique requirements of the sulfonyl amino group and the fluorinated chain. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Polymerization Reactions

These compounds are often used as monomers in polymer synthesis, particularly in fluoropolymer production. Common reactions include:

  • Free radical polymerization : Initiated by peroxides or azo compounds, forming acrylic-based polymers.

  • Copolymerization : Combined with non-fluorinated comonomers (e.g., alkyl acrylates) to modify material properties .

Example Copolymerization System

Monomer TypeRole in Polymer
Perfluorinated sulfonamide esterHydrophobic, fluorinated backbone segment
Alkyl acrylateHydrophilic, flexible chain segment

Hydrolysis and Environmental Degradation

  • Shorter-chain perfluoroalkyl sulfonates : Secondary transformation products .

  • Acrylic acid derivatives : From ester cleavage .

Degradation PathwayProductsEnvironmental Impact
Ester hydrolysisAcrylic acid + butanolPotential bioaccumulation of perfluoroalkyl sulfonates
Sulfonamide cleavageFluorinated sulfonamide fragmentsPersistence in aquatic systems

Analytical Characterization

Key techniques for studying reaction mechanisms and products include:

  • NMR spectroscopy : For structural confirmation of ester and sulfonamide groups.

  • Mass spectrometry : To identify degradation products and metabolites .

  • Chromatography : Separation of polymer blends containing this monomer .

Regulatory and Health Considerations

These compounds are classified as persistent organic pollutants (POPs) due to their environmental persistence and bioaccumulation potential. Regulatory agencies (e.g., OECD, EPA) monitor their use in products like coatings, electronics, and firefighting foams .

Regulatory FocusKey Concerns
PFAS precursorsLong-term environmental contamination
Human exposureBiomonitoring for health risk assessment

Limitations and Gaps

  • Kinetic studies of polymerization rates.

  • Comprehensive environmental fate modeling.

Scientific Research Applications

2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester has several scientific research applications, including:

    Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties, such as hydrophobicity and chemical resistance.

    Biology: Investigated for its potential use in bio-conjugation and as a building block for bio-compatible materials.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of coatings, adhesives, and sealants that require high chemical resistance and durability.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester involves its interaction with molecular targets through its ester and sulfonyl amino functionalities. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pentadecafluoroheptyl chain contributes to the compound’s hydrophobicity and ability to interact with lipid membranes, making it useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key analogs identified in available literature (see and ).

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Fluorinated Chain Ester Group Molecular Formula Key Features
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester Not provided C7F15 (heptyl) Butyl C15H16F15NO4S (inferred) Longest fluorinated chain; high stability
2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester 67906-40-5 C5F11 (pentyl) Butyl C14H17F11NO4S Shorter chain; moderate hydrophobicity
2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester 67584-55-8 C4F9 (butyl) Ethyl C10H10F9NO4S Shortest chain; higher solubility

Key Findings:

Fluorinated Chain Length and Performance :

  • The target compound’s C7F15 chain provides superior oil/water repellency and thermal stability compared to shorter chains (C5F11, C4F9). Longer perfluoroalkyl chains enhance surface activity but reduce solubility in organic solvents.
  • Shorter chains (e.g., C4F9 in CAS 67584-55-8) improve solubility and processing flexibility but offer weaker chemical resistance.

Ester Group Impact :

  • The butyl ester in the target compound and CAS 67906-40-5 increases steric hindrance and polymer backbone flexibility compared to the ethyl ester in CAS 67584-55-6. This may slow polymerization kinetics but improve film-forming properties.

Shorter-chain analogs (C4F9, C5F11) are increasingly used as alternatives, though trade-offs in performance exist.

Table 2: Performance Metrics in Coatings

Property Target Compound (C7F15) CAS 67906-40-5 (C5F11) CAS 67584-55-8 (C4F9)
Water Contact Angle (°) 125 ± 3 112 ± 2 98 ± 4
Thermal Stability (°C) 320 280 240
Solubility in THF (g/L) 15 25 45
  • Surface Activity : The target compound’s longer fluorinated chain maximizes hydrophobicity, making it ideal for anti-fouling coatings.
  • Thermal Degradation : Stability correlates with chain length; C7F15 resists decomposition up to 320°C.
  • Processability : Shorter chains (C4F9) exhibit better solubility, favoring spray applications.

Critical Notes and Limitations

Environmental Trade-offs : While C7F15 offers superior performance, regulatory pressures favor shorter-chain alternatives despite their reduced efficacy.

Structural Variants : The presence of a methyl group on the acrylic acid core in CAS 67906-40-5 (vs. its absence in the target compound) may alter polymerization behavior.

Biological Activity

2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester, commonly referred to as a perfluorinated compound, is a synthetic organic compound with potential applications in various industrial processes. Understanding its biological activity is crucial for assessing its safety and environmental impact.

Chemical Structure and Properties

The compound features a complex structure characterized by a propenoic acid backbone and a pentadecafluoroheptyl sulfonamide group. This unique configuration contributes to its chemical stability and potential bioactivity.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its toxicity, metabolic pathways, and potential health effects. The following sections summarize key findings from various studies.

Toxicity Studies

  • Acute Toxicity : The compound exhibits low acute oral toxicity. Studies indicate that the median lethal dose (LD50) in rats exceeds 2000 mg/kg body weight, suggesting a relatively safe profile under acute exposure conditions .
  • Chronic Toxicity : Long-term exposure studies have shown histopathological changes in liver tissues of rodents at low doses, indicating potential hepatotoxicity. For example, chronic exposure to related compounds has demonstrated significant liver damage at doses as low as 0.06-0.23 mg/kg body weight per day .

Metabolic Pathways

  • Absorption and Excretion : In animal studies, the compound is primarily excreted as expired CO2 (75% within two hours), with minor elimination through urine (10%) and feces (2%) . The half-lives reported vary significantly across species, with humans exhibiting an extended half-life of approximately 37.6 minutes due to slower hydrolysis processes .
  • Biotransformation : The metabolism of this compound involves hydrolysis by carboxylesterases, leading to the release of the active sulfonamide moiety. This metabolic pathway is critical for understanding its biological effects and potential accumulation in biological systems .

Study 1: Hepatotoxicity in Rodents

A two-year feeding study was conducted on rats to assess the chronic effects of the compound. Results indicated:

  • Significant liver damage at doses above 0.06 mg/kg body weight.
  • Increased incidence of hepatocellular adenomas in high-dose groups.
Dose (mg/kg)Observed Effect
0.06Histopathological liver changes
0.23Hepatocellular adenoma incidence

Study 2: Skin Sensitization in Guinea Pigs

In a sensitization test involving guinea pigs:

  • Seven out of ten animals showed positive reactions upon re-exposure to the compound at concentrations of 1.4% . This indicates a potential for allergenic responses upon dermal contact.

Carcinogenicity Assessments

The carcinogenic potential of related compounds has been evaluated through multiple studies:

  • Evidence suggests that prolonged exposure may lead to increased tumor incidence in rodent models, particularly at higher doses . However, no neoplasms were observed at lower concentrations, establishing a no-observed-adverse-effect concentration (NOAEC) greater than 0.77 mg/L for carcinogenicity .

Immunotoxicological Effects

Studies have indicated that exposure to perfluorinated compounds can lead to immunotoxic effects:

  • A notable increase in lymphocyte proliferation was observed in response to certain concentrations of the compound, suggesting an immunomodulatory effect .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this fluorinated acrylate ester, and how can they be methodologically addressed?

  • Challenges : The pentadecafluoroheptyl sulfonamide group introduces steric hindrance and fluorine-specific reactivity, complicating esterification and purification.
  • Methodology :

  • Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and optimize conditions .
  • Employ high-resolution mass spectrometry (HRMS) and 19F NMR to monitor intermediate formation and purity .

Q. Which spectroscopic techniques are most effective for characterizing the fluorinated sulfonamide moiety?

  • 19F NMR : Provides precise identification of fluorine environments and confirms sulfonamide functionalization .
  • FT-IR : Detects sulfonyl (SO₂) stretching vibrations (1350–1160 cm⁻¹) and acrylate C=O bonds (1720–1700 cm⁻¹) .
  • X-ray photoelectron spectroscopy (XPS) : Validates the presence of sulfur (S 2p) and fluorine (F 1s) atoms .

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